Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the cyano group, carboxamido group, and ester group, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with an amine to form the carboxamido derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.
Biological Research: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions
Mechanism of Action
The mechanism of action of Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and carboxamido group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The thiophene ring system can participate in π-π interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate
- N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide
Uniqueness
Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing more complex molecules with specific biological or electronic properties .
Properties
IUPAC Name |
methyl 5-[(5-chlorothiophene-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S2/c1-6-7(5-15)12(21-10(6)13(18)19-2)16-11(17)8-3-4-9(14)20-8/h3-4H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKIBWGOCMTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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